3-(2,4,5-Trichlorophenyl)-1H-pyrazole

Description

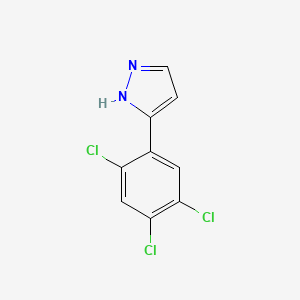

3-(2,4,5-Trichlorophenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted at the 3-position with a 2,4,5-trichlorophenyl group. The trichlorophenyl moiety confers significant steric bulk and electron-withdrawing effects, influencing its physicochemical and biological properties.

Key structural features:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents: A 2,4,5-trichlorophenyl group at position 3 of the pyrazole. The chlorine atoms at the 2, 4, and 5 positions of the phenyl ring contribute to high lipophilicity and metabolic stability.

Properties

Molecular Formula |

C9H5Cl3N2 |

|---|---|

Molecular Weight |

247.5 g/mol |

IUPAC Name |

5-(2,4,5-trichlorophenyl)-1H-pyrazole |

InChI |

InChI=1S/C9H5Cl3N2/c10-6-4-8(12)7(11)3-5(6)9-1-2-13-14-9/h1-4H,(H,13,14) |

InChI Key |

SWSOKPIUTAMFDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)C2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trichlorophenyl)-1H-pyrazole typically involves the reaction of 2,4,5-trichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents such as sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of 3-(2,4,5-trichlorophenyl)-1H-pyrazoline.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a) 3-(2,4,5-Trichlorophenyl)-5-(Trifluoromethyl)Pyridin-2-ol

- Structure : Pyridine ring substituted with a hydroxyl group (position 2), trifluoromethyl (position 5), and 2,4,5-trichlorophenyl (position 3).

- Key Differences: Replacement of the pyrazole core with pyridine alters aromaticity and electronic distribution.

b) 3-(3-Chlorobenzyl)-1H-Pyrazole

- Structure : Pyrazole substituted with a 3-chlorobenzyl group at position 3.

- Key Differences :

c) 3-(2,3,4-Trimethoxyphenyl)-1H-Pyrazole

- Structure : Pyrazole substituted with a trimethoxyphenyl group at position 3.

- Key Differences :

Physicochemical Properties

Stability and Metabolic Considerations

- Target Compound : The trichlorophenyl group confers resistance to oxidative metabolism but raises concerns about bioaccumulation due to high logP .

- Fluorinated Analogs : Fluorine substitution (e.g., in 2-fluorophenyl derivatives) improves metabolic stability without significantly increasing lipophilicity .

Biological Activity

3-(2,4,5-Trichlorophenyl)-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential across various fields such as anti-inflammatory, antimicrobial, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,5-trichlorophenylhydrazine with appropriate carbonyl compounds or through cyclization methods involving hydrazine derivatives. For example, a method reported in the literature describes the synthesis via the condensation of 2,4,5-trichlorophenylhydrazine with various ketones under acidic conditions .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In one study, compounds derived from pyrazole demonstrated substantial inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some derivatives achieving up to 93% inhibition at specific concentrations . The mechanism is believed to involve the modulation of signaling pathways related to inflammation.

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, showcasing its potential as a broad-spectrum antimicrobial agent . The presence of the trichlorophenyl moiety is thought to enhance its interaction with microbial cell membranes.

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. For instance, this compound has shown promising results against several cancer cell lines including H460 and A549. One study reported an IC50 value indicating significant cytotoxicity against these cell lines . The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation pathways.

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring or substituents such as halogens can significantly affect biological activity. For example, the introduction of electron-withdrawing groups like chlorine enhances potency against various targets due to increased lipophilicity and improved binding interactions with biological macromolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.